molecular formula C23H32N2O4 B166648 Pinoxaden CAS No. 243973-20-8

Pinoxaden

Cat. No.: B166648
CAS No.: 243973-20-8
M. Wt: 400.5 g/mol
InChI Key: MGOHCFMYLBAPRN-UHFFFAOYSA-N
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Description

Pinoxaden is a selective herbicide used primarily for the control of grass weeds in cereal crops such as wheat and barley. It is a member of the phenylpyrazoline chemical family and functions by inhibiting the enzyme acetyl coenzyme A carboxylase, which is crucial for lipid biosynthesis in grass weeds. This inhibition disrupts the weed’s ability to produce fatty acids, leading to cell membrane breakdown and eventual plant death .

Mechanism of Action

Target of Action

Pinoxaden is a post-emergence herbicide that primarily targets the enzyme acetyl coenzyme A carboxylase (ACCase) in plants . ACCase plays a crucial role in the first step of fatty acid biosynthesis in plants . By inhibiting this enzyme, this compound disrupts the production of essential fatty acids, leading to the death of the plant .

Mode of Action

This compound interacts with its target, ACCase, by binding to the enzyme and inhibiting its activity . This inhibition prevents the synthesis of fatty acids, which are crucial components of the plant’s lipid-containing structures, including the cytomembrane . The disruption of these structures leads to the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the fatty acid biosynthesis pathway . By inhibiting ACCase, this compound disrupts this pathway, leading to a deficiency in essential fatty acids. This deficiency affects the integrity of the plant’s lipid-containing structures, ultimately causing the plant’s death .

Pharmacokinetics

This compound is rapidly and extensively absorbed after administration, with maximum blood concentrations reached within 1 hour . It is eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . The half-life of this compound in the body is approximately 1 hour for the initial elimination phase and approximately 6 hours for the terminal elimination phase .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the root growth and mitotic index (MI) of plants . This compound also induces chromosomal aberrations (CAs) including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells, and DNA damage .

Action Environment

This compound is persistent and mobile in the environment, stable to hydrolysis, and has the potential to reach aquatic environments and organisms via sheet and channel run-off, discharged groundwater into surface . Its degradation in the environment is rapid to moderately with the mean half-life 9.92, 11.7 and 11.8 days, respectively . Persistence is found to be dependent on the weather parameters as well as physicochemical properties of the soil and herbicides .

Biochemical Analysis

Biochemical Properties

Pinoxaden acts by inhibiting acetyl coenzyme A carboxylase . The absorption, distribution, excretion, and metabolism of this compound were investigated in rats . Independent of dose or sex, this compound was rapidly and extensively absorbed after oral administration, with maximum blood concentrations reached within 1 hour .

Cellular Effects

This compound showed cytotoxic effects by decreasing the root growth and mitotic index . It induced chromosomal aberrations including disturbed ana-telophase, anaphase bridges, chromosome laggards, stickiness, polyploidy, micronucleus at 5 mg/L, c-metaphase and binuclear cells and also DNA damage compared with control group .

Molecular Mechanism

This compound is one of the phenyl pyrazoline pesticides and inhibits the ACCase (EC 6.4.1.2) enzyme which is involved in the first step of the biosynthesis of fatty acids in plants . This chemical agent destroys the grass weeds by damaging the lipid-containing structures in cytomembrane .

Temporal Effects in Laboratory Settings

This compound was eliminated rapidly, with 90% of the dose eliminated within 72 hours predominantly via urine (60–70% of the dose), followed by faeces (24–29%) and bile (9–12%) . On cessation of dosing, all tissue residues declined rapidly; more than 90% of the administered dose was recovered within 24 hours .

Dosage Effects in Animal Models

In a 90-day dietary study in rats fed metabolite M3 at 0, 150, 1000, 5000 or 10000 ppm (equal to 0, 15, 99.2 and 601 mg/kg bw per day for males and 0, 15.2, 98.8 and 645 mg/kg bw per day for females, respectively), the NOAEL was 1000 ppm (equal to 98.8 mg/kg bw per day), based on reduced body weight, changes in clinical chemistry and reduced urine volume in males at 6000 ppm (equal to 806 mg/kg bw per day) .

Metabolic Pathways

This compound is involved in the first step of the biosynthesis of fatty acids in plants . It inhibits the ACCase (EC 6.4.1.2) enzyme . There were no qualitative or significant quantitative differences in the metabolic profiles in urine and faeces following single or multiple dosing, irrespective of sex and dose .

Transport and Distribution

This compound was rapidly and extensively absorbed after oral administration, with maximum blood concentrations reached within 1 hour . Residues in tissues were low, with the highest residues in blood, liver and kidney; there was no indication of accumulation .

Preparation Methods

The synthesis of Pinoxaden involves several steps, starting with the reaction of 2,6-diethyl-4-methylphenylamine with ethyl oxalyl chloride to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to produce a pyrazole derivative. The final step involves the reaction of this pyrazole derivative with pivaloyl chloride to yield this compound .

Industrial production methods for this compound typically involve the use of organic solvents and controlled reaction conditions to ensure high yield and purity. The process is designed to minimize the formation of impurities and optimize the conversion rates of the starting materials .

Chemical Reactions Analysis

Pinoxaden undergoes various chemical reactions, including hydrolysis, oxidation, and photodegradation. Common reagents used in these reactions include acids, bases, and oxidizing agents. For instance, hydrolysis of this compound in acidic or basic conditions leads to the formation of its corresponding carboxylic acid and alcohol derivatives .

Oxidation reactions involving this compound typically result in the formation of hydroxylated metabolites. Photodegradation, on the other hand, leads to the breakdown of this compound into smaller fragments, which are further metabolized by soil microorganisms .

Scientific Research Applications

Pinoxaden has several scientific research applications, particularly in the fields of agriculture and environmental science. It is widely used in studies related to weed control and crop protection. Researchers have investigated its efficacy in controlling various grass weed species and its impact on crop yield .

In environmental science, this compound is studied for its degradation characteristics and its impact on soil and water quality. Studies have shown that this compound is rapidly degraded in soil, with minimal accumulation and low toxicity to non-target organisms .

Comparison with Similar Compounds

Pinoxaden is similar to other acetyl coenzyme A carboxylase inhibiting herbicides such as fenoxaprop-p-ethyl and clodinafop-propargyl. this compound is unique in its chemical structure and its selectivity for grass weeds. It has been shown to be more effective against certain grass weed species compared to other herbicides in the same class .

Similar compounds include:

  • Fenoxaprop-p-ethyl
  • Clodinafop-propargyl
  • Quizalofop-p-ethyl

These compounds share a similar mechanism of action but differ in their chemical structures and selectivity profiles .

Properties

IUPAC Name

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOHCFMYLBAPRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8034823
Record name Pinoxaden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130, In water, 220 mg/L at 25 °C
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.16 at 21 °C
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae.
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Fine white powder

CAS No.

243973-20-8
Record name Pinoxaden
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Record name Pinoxaden [ISO]
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Record name Pinoxaden
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8034823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pinoxaden (ISO); 8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydro-7H-pyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl 2,2-dimethylpropanoate
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Record name PINOXADEN
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Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

120.5-121.6 °C
Record name Pinoxaden
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7884
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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